molecular formula C24H32N2O5S2 B8091772 (S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate

(S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate

Cat. No.: B8091772
M. Wt: 492.7 g/mol
InChI Key: YKRQQUHBXKVNRD-RBBQXQBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate” is a structurally complex molecule featuring multiple stereochemical centers and diverse functional groups. Its key structural elements include:

  • Sulfinamido group: The (S)-1,1-dimethylethylsulfinamido moiety acts as a chiral auxiliary, critical for enantioselective synthesis and stabilizing intermediates during reactions.
  • Pentanoate ester: The methyl ester at the terminal position facilitates solubility and serves as a protecting group for carboxylic acid functionality.

This compound is likely a synthetic intermediate or a target for pharmaceutical research due to its intricate stereochemistry and hybrid pharmacophore design.

Properties

IUPAC Name

methyl (5S)-5-[[(S)-tert-butylsulfinyl]amino]-5-(4-morpholin-4-ylphenyl)-3-oxo-5-thiophen-3-ylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S2/c1-23(2,3)33(29)25-24(19-9-14-32-17-19,16-21(27)15-22(28)30-4)18-5-7-20(8-6-18)26-10-12-31-13-11-26/h5-9,14,17,25H,10-13,15-16H2,1-4H3/t24-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRQQUHBXKVNRD-RBBQXQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CC(=O)CC(=O)OC)(C1=CC=C(C=C1)N2CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N[C@@](CC(=O)CC(=O)OC)(C1=CC=C(C=C1)N2CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing functional groups or synthetic pathways. Below is an analysis based on available evidence (Tables 1 and 2):

Table 1: Structural Comparison of Key Analogs

Compound Name Key Functional Groups Stereochemical Features Biological/Physical Relevance
(S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate (Target) Sulfinamido, morpholinophenyl, thiophene, pentanoate Dual (S)-configured stereocenters Chiral synthesis, drug intermediate
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tosyl, thiophene, tetrahydropyridine, carboxylate Single (S)-configured stereocenter Enantioselective synthesis
(4R,5S)-methyl 5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((4S)-2-oxo-4-phenyltetrahydrofuran-3-carbonyl)pentanoate Benzyloxyphenyl, fluorophenyl, tetrahydrofuran, pentanoate Multiple stereocenters (4R,5S,4S) Peptidomimetic or kinase inhibitor

Key Findings and Discussion

Structural Complexity vs. Biological Activity: The target compound’s morpholinophenyl group distinguishes it from analogs with simpler aromatic substituents (e.g., benzyloxy or tosyl groups in ). Morpholine’s polarity may enhance aqueous solubility compared to the lipophilic benzyloxy group in . The sulfinamido group in the target compound is absent in other analogs, suggesting a unique role in asymmetric synthesis or target binding.

Synthetic Challenges :

  • The dual (S)-configured stereocenters in the target compound demand rigorous enantioselective protocols, akin to the column chromatography methods used for the analog in .
  • By contrast, the analog in relies on pre-formed stereochemical elements (tetrahydrofuran ring), reducing synthetic complexity.

Spectroscopic Trends :

  • The thiophen-3-yl group in both the target compound and produces distinct 1H NMR signals (δ ~7.0–7.5 ppm for aromatic protons), consistent with heteroaromatic systems .
  • The absence of reported melting points for the target compound highlights a gap in current data, necessitating further experimental validation.

Functional Group Impact :

  • The tosyl group in may confer stability but introduces steric bulk, whereas the target compound’s tert-butylsulfinamido group balances steric effects with chiral induction efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.